N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine
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Overview
Description
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is a synthetic organic compound that features a benzyl group substituted with two chlorine atoms, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with a pyridine derivative under basic conditions to form the pyridin-2-yloxy intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(pyridin-3-yloxy)propan-1-amine: A similar compound with the pyridine ring substituted at a different position.
N-(2,4-dichlorobenzyl)-2-(pyridin-4-yloxy)propan-1-amine: Another similar compound with the pyridine ring substituted at yet another position.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine may exhibit unique properties due to the specific positioning of the substituents on the benzyl and pyridine rings, which can influence its reactivity, binding affinity, and overall chemical behavior.
Biological Activity
N-(2,4-dichlorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C15H16Cl2N2O |
Molecular Weight | 311.2 g/mol |
IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI | InChI=1S/C15H16Cl2N2O/c1-11(20-15-4-2-3-7-19-15)9-18-10-12-5-6-13(16)8-14(12)17/h2-8,11,18H,9-10H2,1H3 |
Canonical SMILES | CC(CNCC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC=N2 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzyl Intermediate: Reacting 2,4-dichlorobenzyl chloride with a suitable nucleophile.
- Coupling with Pyridine Derivative: The benzyl intermediate is coupled with a pyridine derivative under basic conditions.
These steps can be optimized in industrial settings for higher yields and purity through advanced techniques such as continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects. Although detailed biochemical pathways require further investigation, preliminary studies suggest potential mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may act on receptors that regulate cellular signaling pathways related to inflammation and cancer progression .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For example:
- In vitro tests demonstrated significant cytotoxicity against several cancer cell lines including HEPG2 (liver), MCF7 (breast), and PC3 (prostate).
Cell Line | IC50 (µM) |
---|---|
HEPG2 | 0.67 |
MCF7 | 0.80 |
PC3 | 0.87 |
These values indicate that this compound exhibits potent anticancer activity compared to standard treatments .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains and demonstrated effective inhibition against gram-positive bacteria and mycobacteria. Notably, it exhibited higher efficacy than some clinically used antibiotics .
Case Studies
- Study on Cytotoxicity: A series of derivatives including this compound were synthesized and evaluated for cytotoxicity against primary mammalian cell lines. The results indicated low cytotoxicity while maintaining high antibacterial efficacy .
- Anticancer Evaluation: Another study focused on the compound's effectiveness against leukemia and solid tumors showed that it significantly reduced cell viability in treated cultures, suggesting its potential as an anticancer agent.
Properties
Molecular Formula |
C15H16Cl2N2O |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16Cl2N2O/c1-11(20-15-4-2-3-7-19-15)9-18-10-12-5-6-13(16)8-14(12)17/h2-8,11,18H,9-10H2,1H3 |
InChI Key |
JCNMXUVOLRRIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=C(C=C1)Cl)Cl)OC2=CC=CC=N2 |
Origin of Product |
United States |
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